6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine
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Overview
Description
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a purine core substituted with a piperazine ring and a fluoropyrimidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety:
Cyclopropyl Substitution: The cyclopropyl group is introduced via a substitution reaction, typically using cyclopropyl halides in the presence of a base.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Coupling with Purine Core: The final step involves coupling the synthesized fluoropyrimidine-piperazine intermediate with a purine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
- 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8/c17-11-12(10-1-2-10)18-8-22-15(11)24-3-5-25(6-4-24)16-13-14(20-7-19-13)21-9-23-16/h7-10H,1-6H2,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPGAGZCDYGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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